molecular formula C20H18N2O4 B2487183 2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate CAS No. 899724-99-3

2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2487183
CAS No.: 899724-99-3
M. Wt: 350.374
InChI Key: VSIQZDFLIIOXIU-UHFFFAOYSA-N
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Description

2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines an indolizine ring with an acetyl group and a carboxylate ester, making it a subject of interest in various scientific research fields.

Scientific Research Applications

2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of p-toluidine with ethyl oxalate to form an intermediate, which is then reacted with 3-acetylindolizine under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    2-Oxo-2-(p-tolylamino)acetate: A related compound with a simpler structure.

Uniqueness

2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate is unique due to its combination of an indolizine ring with an acetyl group and a carboxylate ester. This structure provides distinct chemical properties and biological activities that are not found in simpler indole derivatives.

Properties

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13-6-8-15(9-7-13)21-19(24)12-26-20(25)16-11-18(14(2)23)22-10-4-3-5-17(16)22/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIQZDFLIIOXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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